2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring fused with a cyclopentyl group and a carboxylic acid functional group. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.
Mechanism of Action
Target of Action
It is known that thiazolidine derivatives, such as thiazolidinediones, stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
If it acts similarly to other thiazolidine derivatives, it may bind to and activate ppar-γ, leading to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
Thiazolidine derivatives are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis
Result of Action
If it acts similarly to other thiazolidine derivatives, it may lead to improved insulin sensitivity and potential anti-hyperglycemic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
the general principles of green chemistry, atom economy, and cleaner reaction profiles are often employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the cyclopentyl group.
2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substituent at the 2-position.
4-Thiazolidinecarboxylic acid: Another analog with variations in the substituents.
Uniqueness
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in scientific research .
Biological Activity
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
This compound features a thiazolidine ring and is structurally characterized by the presence of a cyclopentyl group and a carboxylic acid functional group. Its unique structure contributes to its lipophilicity and potential biological activity, distinguishing it from simpler thiazolidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- PPAR-γ Activation : Similar to other thiazolidine derivatives, this compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in regulating glucose metabolism and improving insulin sensitivity.
- Antimicrobial Activity : The compound has been noted for its ability to inhibit the formation of UDP-MurNAc-pentapeptide, crucial for bacterial cell wall synthesis, thereby exhibiting potential antibacterial properties.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. In particular, compounds related to this compound have shown effectiveness in reducing lipid peroxidation, which is critical for preventing cellular damage .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidine derivatives:
- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM against these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
16f | HepG2 | 6.19 |
24b | MCF-7 | 8.16 |
25c | MCF-7 | 0.90 |
These findings suggest that modifications in the thiazolidine structure significantly influence their anticancer efficacy.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Thiazolidine derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Anticancer Mechanisms : A study examining various thiazolidine derivatives found that specific modifications led to enhanced apoptosis in cancer cells. For example, one derivative showed a 22-fold increase in apoptosis induction compared to control when tested on MDA-MB-231 breast cancer cells .
- Antimicrobial Efficacy : In antimicrobial studies, certain derivatives demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This highlights the potential application of these compounds in treating bacterial infections .
- Pharmacokinetic Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that derivatives of this compound possess favorable pharmacokinetic profiles, suggesting their viability as drug candidates .
Properties
IUPAC Name |
2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZIGHQZCIPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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